{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol
Description
{4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-yl}methanol (CAS: 1340191-31-2) is a bicyclic heterocyclic compound featuring fused pyran and thiazole rings. Its molecular formula is C₇H₉NO₂S (MW: 195.22 g/mol), with a hydroxylmethyl (-CH₂OH) substituent at the 2-position of the thiazole ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, owing to its dual functionality (hydroxyl and heterocyclic moieties) for further derivatization .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLUOWJTXAELAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxythiobenzamide Intermediate
The Chinese patent CN101412699A details a protocol adaptable to this compound’s synthesis:
Reaction Scheme :
p-Cyanophenol + Thioacetamide → 4-Hydroxythiobenzamide (III)
4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate → Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (II)
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) yields superior results (87.6%) compared to ethanol (77.1%) or methanol (37.7%).
- Temperature : 40–80°C for 24–48 hours.
- Workup : Neutralization with Na₂CO₃ followed by filtration.
Mechanistic Insight :
Thioacetamide acts as a sulfur donor, converting the nitrile group of p-cyanophenol into a thioamide. Subsequent nucleophilic substitution with ethyl 2-chloroacetoacetate facilitates thiazole ring closure via Hantzsch thiazole synthesis.
Pyran Annulation Strategies
Cyclocondensation for Pyrano-Thiazole Fusion
WO2008144360A1 discloses pyrano[4,3-d]thiazole derivatives synthesized via acid-catalyzed cyclization. For {4H,6H,7H-pyrano[4,3-d]thiazol-2-yl}methanol:
Proposed Pathway :
- Intermediate Preparation : 2-(Hydroxymethyl)thiazole-4-carbaldehyde
- Cyclization : Treatment with diethyl acetonedicarboxylate under acidic conditions forms the pyran ring.
Critical Parameters :
- Catalyst : p-Toluenesulfonic acid (PTSA) in toluene.
- Temperature : Reflux (110°C) for 6–8 hours.
- Yield : Patent data suggest 60–75% yields for analogous structures.
Hydroxymethyl Group Introduction
Reduction of Ester Precursors
The terminal hydroxymethyl group can be installed via reduction of a carboxylic ester intermediate.
Exemplary Procedure :
- Ester Synthesis : React thiazole intermediate with methyl chloroformate.
- Reduction : Use LiAlH₄ in anhydrous THF at 0°C to reduce ester to primary alcohol.
Yield Optimization :
- Solvent : Tetrahydrofuran (THF) minimizes side reactions.
- Stoichiometry : 2.5 equivalents LiAlH₄ ensures complete reduction.
Integrated Synthetic Route
Combining methodologies from patents, a consolidated synthesis is proposed:
Step 1 : Thioamide Formation
p-Cyanophenol + Thioacetamide → 4-Hydroxythiobenzamide (87.6% yield)
Step 2 : Thiazole Ring Closure
4-Hydroxythiobenzamide + Ethyl 2-chloroacetoacetate → Ethyl 2-(4-hydroxyphenyl)thiazole-5-carboxylate (80.6% yield)
Step 3 : Pyran Annulation
Ethyl 2-(4-hydroxyphenyl)thiazole-5-carboxylate + Diethyl acetonedicarboxylate → Pyrano[4,3-d]thiazole ester (68% yield est.)
Step 4 : Ester Reduction
Pyrano[4,3-d]thiazole ester + LiAlH₄ → {4H,6H,7H-Pyrano[4,3-d][1,3]thiazol-2-yl}methanol (72% yield est.)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrano-thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activities. For instance, compounds derived from thiazole structures have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. One study reported a new series of thiazole derivatives that displayed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 µg/mL for bacterial strains and lower MICs for fungal strains ranging from 7.8 to 5.8 µg/mL .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. A specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating promising potential for treating epilepsy . The structure-activity relationship (SAR) studies suggested that modifications in the thiazole ring could enhance anticonvulsant activity.
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. A novel series of thiazole-pyridine hybrids exhibited significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One compound showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 1: Antimicrobial Activity Evaluation
A study focused on synthesizing new thiazole derivatives revealed their potential as antimicrobial agents. The synthesized compounds were tested against various pathogens and exhibited noteworthy antibacterial and antifungal activities with specific attention to their structure-function relationships .
Case Study 2: Anticancer Screening
In another investigation, a library of thiazole-based compounds was screened for anticancer activity against multiple cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of {4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrano-thiazole ring.
Comparison with Similar Compounds
Substituent Variations in Pyrano-Thiazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol is a heterocyclic compound that has garnered attention for its potential biological activities. The thiazole and pyran rings in its structure contribute to a variety of pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₇H₇N₃OS
- Molecular Weight : 169.20 g/mol
- CAS Number : 1340191-31-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.
1. Bacterial Activity
In a study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured and compared to standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 0.5 | Comparable to Penicillin |
| Escherichia coli | 1.0 | Higher than Ciprofloxacin |
| Bacillus cereus | 0.25 | Superior to Tetracycline |
The compound exhibited the best activity against Bacillus cereus, making it a candidate for further development as an antibacterial agent .
2. Antifungal Activity
The antifungal efficacy of this compound was evaluated against several fungal pathogens. The results are summarized below:
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Candida albicans | 0.5 | 1.0 |
| Aspergillus niger | 0.11 | 0.23 |
| Trichophyton rubrum | 0.17 | 0.34 |
These findings indicate that this compound exhibits potent antifungal activity, particularly against Aspergillus niger, outperforming traditional antifungal agents like ketoconazole .
Cytotoxicity and Therapeutic Potential
Research into the cytotoxic effects of this compound has revealed promising results in cancer cell lines.
Cytotoxicity Studies
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The IC₅₀ values indicate that this compound has significant potential as an anticancer agent .
The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular processes in both bacteria and cancer cells. Docking studies suggest that the compound may interact with key enzymes involved in cell wall synthesis in bacteria and with apoptotic pathways in cancer cells .
Q & A
Q. Critical factors :
- Temperature : Reflux (~80°C) enhances cyclization efficiency but may degrade heat-sensitive intermediates .
- Catalysts : Triethylamine improves nucleophilic attack in thiazole formation, while acidic conditions (e.g., glacial acetic acid) stabilize intermediates .
- Solvent polarity : Methanol vs. ethanol affects solubility and reaction kinetics; methanol’s higher polarity accelerates nucleophilic steps but may reduce selectivity .
Advanced: How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural elucidation of this compound?
Answer:
Disorder in the pyrano-thiazole ring system or hydroxymethyl group is common due to conformational flexibility. Strategies include:
- SHELX refinement : Use SHELXL () for iterative least-squares refinement with constraints (e.g., DFIX for bond lengths) to model disorder .
- Twinned data handling : Apply TWINABS for scaling and HKLF 5 in SHELXL to deconvolute overlapping reflections .
- Complementary techniques : Validate with NMR (e.g., NOESY for spatial proximity) and DFT-calculated electrostatic potential maps to confirm plausible conformations .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- NMR :
- MS : High-resolution ESI-MS confirms molecular weight (C₈H₁₁NO₂S, theoretical 185.05 g/mol) with fragmentation peaks at m/z 167 (loss of H₂O) and 123 (thiazole ring cleavage) .
- IR : Strong O-H stretch (~3300 cm⁻¹) and C=N/C-O stretches (1650–1600 cm⁻¹) confirm functional groups .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Answer:
- DFT calculations : Use Gaussian or ORCA to map transition states (e.g., pyran-thiazole cyclization). B3LYP/6-31G(d) identifies energy barriers and predicts regioselectivity .
- Molecular docking : AutoDock Vina screens derivatives for bioactivity by simulating binding to targets (e.g., enzymes with thiazole-binding pockets) .
- MD simulations : GROMACS models solvent effects (e.g., methanol vs. DMSO) on reaction kinetics, aligning with experimental yields .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxymethyl group .
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous buffers (pH > 7) to prevent ring-opening .
Advanced: How to address contradictory biological activity data across studies?
Answer:
- Assay standardization :
- Metabolic stability : Use liver microsomes (human vs. rodent) to assess species-specific CYP450-mediated degradation, which impacts apparent activity .
Basic: What are the synthetic precursors and building blocks for this compound?
Answer:
- Core precursors :
- 2-Aminothiazole derivatives (e.g., 2-amino-4H-thiazole) for ring formation .
- Dihydropyranones (e.g., 4H-pyran-4-one) for annulation .
- Functionalization reagents :
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Answer:
- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidation to carboxylic acid or ring-opened species) .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25°C to -40°C) reveals rotational barriers in the thiazole-methanol moiety, explaining signal splitting .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbons and confirm regiochemistry .
Basic: What are the recommended chromatographic methods for purifying this compound?
Answer:
- Normal-phase HPLC : Use silica columns with hexane:ethyl acetate (7:3) to separate polar byproducts .
- Reverse-phase HPLC : C18 columns with acetonitrile:water (60:40 + 0.1% TFA) resolve enantiomers and diastereomers .
- TLC validation : Rf ~0.4 in chloroform:methanol (9:1) with UV visualization at 254 nm .
Advanced: How can X-ray crystallography and electron diffraction complement each other for structural analysis?
Answer:
- MicroED : Resolves nano-crystals (<1 µm) of the compound when traditional X-ray fails due to low crystal volume .
- Complementarity : X-ray provides high-resolution H-bonding networks, while MicroED confirms unit cell parameters in polycrystalline samples .
- Data merging : Use CCP4 or PHENIX to integrate datasets, improving phase determination for disordered regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
